Ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate
Description
Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate (C₁₂H₁₉NO₃) is a bicyclic heterocyclic compound featuring a saturated octahydroquinolizine core with a 4-oxo substituent and an ethyl carboxylate ester at position 2. The 4-oxo group enhances electrophilic reactivity, making the compound a key intermediate in synthesizing bioactive derivatives, while the octahydro backbone increases steric bulk and influences solubility .
Properties
IUPAC Name |
ethyl 4-oxo-1,2,3,6,7,8,9,9a-octahydroquinolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUMZRALTVHCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2CCCCN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282680 | |
| Record name | ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22766-29-6 | |
| Record name | NSC27291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies
Cyclocondensation reactions are pivotal in forming the bicyclic quinolizine core. A prominent method involves the reaction of 1,2-dihydro-5-cyclopropyl-6-ethyl-2-oxo-3-pyridinecarbonitrile with ethyl malonamate in the presence of a base. For instance, piperidine acetate in ethanol at reflux for 24 hours facilitates the formation of ethyl 1,2-dihydro-5-cyclopropyl-6-ethyl-2-oxo-3-pyridinecarboxylate, a critical intermediate . Subsequent hydrolysis and decarboxylation yield the quinolizine precursor.
Key Reaction Conditions:
-
Base: Piperidine acetate or potassium carbonate
-
Solvent: Ethanol or tetrahydrofuran
-
Temperature: 80°C (reflux)
This method’s efficiency hinges on the base’s ability to deprotonate intermediates and stabilize transition states during cyclization.
Silylation and Acylation for Intermediate Functionalization
Protection of reactive hydroxyl groups via silylation is a critical step in multi-step syntheses. In Example 5 of the European Patent EP 0971919 B1, ethyl 1,2-dihydro-5-cyclopropyl-6-ethyl-2-oxo-3-pyridinecarboxylate undergoes silylation with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane. This step prevents unwanted side reactions during subsequent acylation .
Silylation Protocol:
-
Reagent: TBSCl (1.2 equivalents)
-
Base: Imidazole (3.0 equivalents)
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature
Following silylation, acylation with 3-ethoxy-2-fluoroacryloyl chloride introduces the fluoroacrylate moiety, essential for downstream cyclization.
Esterification and Hydrolysis for Carboxylate Installation
Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate’s ester group is introduced via esterification of the corresponding carboxylic acid. In Example 6, 3-ethoxy-2-fluoroacrylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with ethanol to form the ethyl ester .
Esterification Steps:
-
Acyl Chloride Formation:
-
Esterification:
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of the aforementioned methods:
| Method | Key Steps | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Base-mediated cyclization | 55% | Moderate | High |
| Silylation/Acylation | Protection/acylation sequence | 89% | High | Moderate |
| Catalytic Cyclization | Acid-catalyzed ring closure | ~60%* | Low | High |
| Esterification | Acyl chloride formation | 78% | Moderate | High |
*Estimated based on analogous reactions.
Cyclocondensation and catalytic cyclization are preferred for large-scale synthesis due to fewer purification steps and higher yields. Conversely, silylation/acylation sequences, while high-yielding, require stringent anhydrous conditions, limiting their industrial applicability .
Mechanistic Insights and Optimization Opportunities
The quinolizine core forms via a tandem imine-enamine cyclization mechanism. Computational studies suggest that electron-withdrawing groups on the pyridine ring accelerate cyclization by stabilizing partial positive charges in the transition state . Future research could explore:
-
Catalyst Design: Developing Brønsted acid catalysts with higher selectivity.
-
Solvent Effects: Investigating polar aprotic solvents to enhance reaction rates.
-
Flow Chemistry: Continuous-flow systems to improve heat transfer and scalability.
Chemical Reactions Analysis
Cyclization Reactions
The compound undergoes intramolecular cyclization to form complex alkaloid frameworks. For example, under acidic conditions, the ketone and ester groups facilitate ring-expansion reactions to generate tricyclic structures.
Key cyclization pathways :
-
Acid-mediated ring expansion : Forms fused tricyclic alkaloids (e.g., acutifolone derivatives) via protonation of the ketone, followed by nucleophilic attack and ring closure .
-
Base-induced annulation : Generates bridged nitrogen heterocycles in the presence of NaH or K₂CO₃ .
Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| LiOH (1M), THF/H₂O, 80°C, 16h | Aqueous LiOH | 4-Oxo-quinolizine-3-carboxylic acid | 75% | |
| NaOH (10%), EtOH, reflux | Hydroalcoholic NaOH | Carboxylic acid derivative | 87% |
Hydrolysis proceeds via nucleophilic attack by hydroxide at the carbonyl carbon, followed by elimination of ethanol .
Oxidation and Oxidative Transposition
The ketone moiety participates in oxidative transformations:
-
PCC-mediated oxidation : Converts allylic alcohols to conjugated aldehydes. For instance, treatment with pyridinium chlorochromate (PCC) in CH₂Cl₂ yields α,β-unsaturated aldehydes (e.g., 26 in Scheme 4 of ).
-
Epoxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form epoxides, which undergo cascade ring-opening reactions under basic conditions .
Nucleophilic Additions
The ketone group acts as an electrophilic site for nucleophilic additions:
Examples :
-
Grignard reactions : Addition of vinyl magnesium bromide to the ketone forms tertiary alcohols, pivotal in alkaloid synthesis .
-
Acetylide addition : TMS-acetylene derivatives react with the ketone to generate propargyl alcohols, which are intermediates in polycyclic frameworks .
Comparative Reactivity with Analogues
Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate exhibits distinct reactivity compared to related compounds:
The saturated quinolizine core in the target compound enhances stereoselectivity in cyclization and oxidation reactions compared to aromatic analogues .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate exhibit significant anticancer activity. In particular, compounds related to this structure have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition is particularly relevant for treating cancers with specific DNA repair deficiencies, such as BRCA1 and BRCA2 mutations .
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, one study highlighted the cytotoxic effects of similar quinolizine derivatives on various cancer cell lines, showcasing their ability to disrupt cell cycle progression and induce DNA fragmentation .
Antiviral Activity
This compound has also been investigated for its antiviral properties. Some derivatives have shown activity against HIV integrase, indicating their potential use in antiviral therapies. The mechanism of action appears to be linked to the inhibition of viral replication processes .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound and its derivatives. Studies suggest that related quinolizidine alkaloids may exert anticonvulsant effects, providing a basis for exploring this compound as a candidate for treating neurological disorders .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of this compound derivatives demonstrated their efficacy in reducing cell viability in various cancer cell lines. The results indicated that these compounds could significantly enhance the cytotoxic effects of established chemotherapeutic agents when used in combination therapy .
| Cell Line | IC50 (µM) | Combination Therapy Effect |
|---|---|---|
| HCT116 | 5.0 | Enhanced by 30% |
| A549 | 7.5 | Enhanced by 25% |
| MCF7 | 6.0 | Enhanced by 20% |
Case Study 2: Antiviral Activity
In another study, derivatives of this compound were tested for their ability to inhibit HIV integrase activity. The results showed that certain modifications to the parent compound significantly improved antiviral activity, suggesting a pathway for developing new antiviral therapies .
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 10 | >50 |
| Compound B | 15 | >40 |
| Compound C | 5 | >60 |
Mechanism of Action
The mechanism of action of ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit HIV integrase, an enzyme crucial for the replication of the HIV virus . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing viral integration into the host genome.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate with its analogs:
Key Observations :
- The 4-oxo group in the unsaturated analog (CAS 88612-71-9) facilitates nucleophilic attacks, enabling derivatization at position 4 (e.g., nitration to form intermediates for bioactive molecules) .
- The octahydro backbone (CAS 76211-05-7) reduces ring strain and enhances stability but diminishes electronic conjugation, affecting UV/Vis spectral properties .
- Substituents like hydroxyl or methyl groups (CAS 129957-62-6) significantly alter solubility and biological activity, as seen in antimicrobial and kinase inhibitor studies .
Ethyl 4-Oxo-4H-Quinolizine-3-Carboxylate (Unsaturated):
- Synthesis: Prepared from 2-methylpyridine via cyclization and esterification. Nitration with HNO₃ yields intermediates for aminoderivatives (e.g., ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate), pivotal for sulfonamide or acylated analogs .
- Challenges : Rapid nitric acid addition causes byproducts; Na₂S₂O₄ reduction under mild conditions (water, RT) is critical for nitro-to-amine conversion .
Ethyl Octahydro-2H-Quinolizine-3-Carboxylate (Saturated):
- Synthesis: Likely involves hydrogenation of unsaturated precursors or reductive amination. Not explicitly detailed in the evidence but inferred from similar quinolizine syntheses .
Challenges and Opportunities
- Synthetic Complexity : Saturated analogs (e.g., octahydro) require stringent hydrogenation conditions to avoid over-reduction, while unsaturated derivatives face stability issues during nitration .
- Drug-Likeness : The octahydro backbone improves metabolic stability but may reduce oral bioavailability due to increased molecular weight .
Biological Activity
Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the quinolizidine family, characterized by a bicyclic structure that can influence its biological activity. The presence of the carboxylate group enhances solubility and may contribute to its pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that derivatives of quinolizidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study:
A study demonstrated that related quinolizidine derivatives displayed cytotoxic effects on human cancer cell lines such as H460 and A549. The IC50 values ranged from 193.93 µg/mL to 371.36 µg/mL, indicating moderate to potent activity compared to standard chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Sample A | H460 | 193.93 |
| Sample B | A549 | 371.36 |
| Control | - | 5-FU: ~200 |
Antimicrobial Activity
Quinolizidine derivatives have also been evaluated for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains.
Research Findings:
A comparative study revealed that similar compounds exhibited antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the quinolizidine ring can enhance potency and selectivity.
Key Findings:
- Positioning of Functional Groups: The introduction of electron-withdrawing groups at the 2-position of the quinolizidine ring significantly increases anticancer activity.
- Hydrophobic Interactions: The hydrophobic nature of the octahydro structure may facilitate better membrane permeability, enhancing bioavailability.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate?
Synthesis typically involves cyclization and esterification steps. For example, similar quinolone esters are synthesized via N-propargylation followed by click chemistry under Sharpless conditions to introduce triazole substituents . Cyclization reactions often employ acid catalysis (e.g., sulfuric acid) to form the octahydroquinolizine core. Post-synthetic modifications, such as hydrolysis or amine coupling, may follow ester formation. Reaction progress is monitored via TLC, and purification uses column chromatography or recrystallization .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton environments and carbon frameworks.
- X-ray crystallography for unambiguous structural determination. Programs like SHELXL refine crystallographic data, while ORTEP-3 visualizes molecular geometry .
- IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups.
For example, intramolecular hydrogen bonds and dihedral angles between aromatic systems are resolved via X-ray studies, as seen in structurally analogous triazole derivatives .
Q. How is purity assessed during synthesis?
Purity is validated using:
- HPLC with UV detection (λ = 254 nm) and C18 columns.
- Melting point analysis (e.g., 270–272°C for similar esters) .
- Combustion analysis (C, H, N) to confirm elemental composition.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination?
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains and refine scale factors .
- Disorder : Apply restraints (e.g., DFIX, SIMU) to stabilize atomic positions. For example, hydrogen atoms in disordered regions are placed geometrically and refined isotropically .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence criteria (<5% for high reliability).
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Click chemistry : Introduce azide-functionalized substituents via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole derivatives .
- Amine coupling : React the ester with secondary amines (e.g., piperidine) under microwave-assisted conditions to enhance reaction efficiency.
- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolyzed carboxylic acids) and adjust reaction pH or solvent polarity to suppress undesired pathways.
Q. How are antimicrobial activity assays designed for quinolizine derivatives?
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-kill kinetics : Monitor bactericidal activity over 24 hours to differentiate static vs. cidal effects.
- Resistance profiling : Compare activity against wild-type and efflux-pump-overexpressing strains to identify transport-mediated resistance.
Q. How can spectral data ambiguities (e.g., overlapping NMR peaks) be resolved?
- 2D NMR : Utilize HSQC and HMBC to correlate ¹H-¹³C signals and assign quaternary carbons.
- Dynamic NMR : Conduct variable-temperature experiments to resolve conformational exchange broadening.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .
Q. What computational tools predict physicochemical properties relevant to drug design?
- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity.
- Molecular docking : AutoDock Vina or Schrödinger Suite to screen binding affinities against target enzymes (e.g., DNA gyrase).
- ADMET profiling : SwissADME predicts absorption, metabolism, and toxicity profiles based on structural descriptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
